molecular formula C10H11N3 B11799865 N,6-Dimethylcinnolin-4-amine

N,6-Dimethylcinnolin-4-amine

Cat. No.: B11799865
M. Wt: 173.21 g/mol
InChI Key: PIFBFGORNFPBPU-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Pharmaceutical Sciences

Nitrogen-containing heterocycles are organic compounds characterized by a ring structure containing at least one nitrogen atom. wisdomlib.org These structures are of immense importance in the pharmaceutical sciences due to their widespread presence in a vast array of biologically active molecules and approved drugs. openmedicinalchemistryjournal.comresearchgate.net In fact, a significant percentage of small-molecule drugs approved by the U.S. FDA, approximately 59%, feature a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.com

The prevalence of these compounds stems from their ability to engage in various interactions with biological macromolecules, such as enzymes and receptors. wisdomlib.org Their unique structural and electronic properties, conferred by the presence of nitrogen atoms, allow them to mimic natural metabolites and products, a key factor in their therapeutic efficacy. openmedicinalchemistryjournal.com These heterocycles are integral components of numerous natural products, including vitamins, alkaloids, and antibiotics, as well as a multitude of synthetic pharmaceuticals. openmedicinalchemistryjournal.comrsc.org The versatility of nitrogen-containing heterocycles allows them to be tailored for a wide range of therapeutic applications, from antibacterial and antifungal to anticancer and anti-inflammatory agents. researchgate.netijsrtjournal.com

Overview of the Cinnoline (B1195905) Scaffold in Drug Discovery and Development

Within the large family of nitrogen-containing heterocycles, the cinnoline scaffold has garnered considerable attention from medicinal chemists. Cinnoline, or 1,2-benzodiazine, is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. pnrjournal.com This structural motif serves as the core for a diverse range of derivatives that exhibit a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The cinnoline nucleus is considered an important building block in the development of new drugs due to the ability of its derivatives to interact with a variety of biological targets. mdpi.comzenodo.org These targets include enzymes like cyclooxygenase-2 and topoisomerases, as well as receptors such as the GABA A receptor. mdpi.com Consequently, cinnoline derivatives have been investigated for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. mdpi.comresearchgate.net The adaptable nature of the cinnoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties to create lead compounds for drug development. researchgate.net

Historical Context and Evolution of Cinnoline Research

The history of cinnoline dates back to 1883, with its first synthesis by Richter. researchgate.net The initial synthesis involved the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid, which was then converted to the parent cinnoline heterocycle. wikipedia.org For a considerable period, cinnoline derivatives were primarily synthetic constructs, with the first natural cinnoline derivative being isolated as recently as 2011 from Cichorium endivia. mdpi.com

Early research focused on the fundamental synthesis and characterization of the cinnoline ring system. pnrjournal.com Over the years, the focus of cinnoline research has shifted significantly towards its applications in medicinal chemistry. scispace.comresearchgate.net This evolution was driven by the discovery of the diverse biological activities exhibited by substituted cinnolines. researchgate.net Modern research efforts are largely directed at the design and synthesis of novel cinnoline derivatives with enhanced potency and selectivity for specific biological targets, aiming to develop new therapeutic agents for a variety of diseases. scispace.comresearchgate.net

Rationale for Investigating N,6-Dimethylcinnolin-4-amine and Related Cinnoline Derivatives

The investigation into specific cinnoline derivatives like this compound is propelled by the established therapeutic potential of the broader cinnoline class. The core structure of cinnoline provides a versatile platform for chemical modification, and the introduction of substituents at different positions on the ring can lead to compounds with distinct biological activities. beilstein-journals.org

The rationale for synthesizing and evaluating compounds such as this compound often stems from structure-activity relationship (SAR) studies. These studies systematically alter the structure of a lead compound to understand how these changes affect its biological activity. The "amino" group at position 4 and the "methyl" group at position 6 in this compound are specific modifications intended to explore their impact on the compound's properties. For instance, the amino group is a common feature in many biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets. mdpi.comajrconline.org

Research into related 4-aminocinnoline derivatives and other substituted cinnolines has demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.netresearchgate.net Therefore, the synthesis and biological evaluation of this compound is a logical step in the ongoing effort to explore the chemical space of cinnoline derivatives and identify new compounds with potential therapeutic value. The specific combination of substituents in this compound may offer a unique pharmacological profile, making it a subject of interest for further investigation in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N,6-dimethylcinnolin-4-amine

InChI

InChI=1S/C10H11N3/c1-7-3-4-9-8(5-7)10(11-2)6-12-13-9/h3-6H,1-2H3,(H,11,13)

InChI Key

PIFBFGORNFPBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2NC

Origin of Product

United States

Synthetic Methodologies for Cinnoline 4 Amine Derivatives

Classical Approaches to Cinnoline (B1195905) Ring System Formation

The foundational methods for constructing the bicyclic cinnoline core often involve intramolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. These classical strategies have been refined over the years to improve yields and substrate scope.

A widely employed and versatile method for cinnoline synthesis is the reductive cyclization of arylhydrazones. This approach typically involves the formation of a hydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound, followed by an intramolecular cyclization reaction that forms the N-N bond of the pyridazine (B1198779) ring. The specific nature of the starting materials and cyclization conditions can be tailored to produce a variety of substituted cinnolines. For instance, the reaction of arylhydrazones under acidic or thermal conditions can lead to the desired cyclized product. researchgate.net

One classical example is the Borsche cinnoline synthesis. While specific examples for N,6-dimethylcinnolin-4-amine are not detailed in the literature, a general pathway can be extrapolated. A potential precursor, a suitably substituted o-aminoacetophenone derivative, could be diazotized and then reduced to the corresponding hydrazine (B178648). This hydrazine would then be condensed with a suitable carbonyl compound to form a hydrazone, which upon cyclization, would yield the cinnoline core.

Starting Material TypeReagents & ConditionsProduct TypeReference
ArylhydrazonesAcid or HeatCinnoline derivatives researchgate.net
Mesoxalyl chloride phenylhydrazonesCyclization4-Hydroxycinnoline-3-carboxylic acids rsc.org

A more recent, transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohols with benzylamines. nih.govrsc.orgrsc.org This methodology proceeds through a key 2-nitrosobenzaldehyde intermediate, which is generated in situ via an intramolecular redox reaction. nih.gov The intermediate then condenses with a benzylamine, followed by isomerization, cyclization, and aromatization to yield the cinnoline product. nih.gov This method offers an efficient, base-promoted synthesis under relatively mild conditions. nih.govrsc.orgrsc.org

The general mechanism involves the deprotonation of the 2-nitrobenzyl alcohol, which facilitates the intramolecular redox reaction to form the 2-nitrosobenzaldehyde. This is followed by condensation with an amine, isomerization of the resulting azo intermediate to a hydrazone, and subsequent intramolecular cyclization and aromatization. nih.gov

ReactantsReagents & ConditionsKey IntermediatesProduct
2-Nitrobenzyl alcohol, BenzylamineCsOH·H₂O, EtOH/H₂O, 100 °C2-Nitrosobenzaldehyde, (E)-2-(2-benzylidenehydrazineyl) benzaldehydeCinnoline derivatives

Modern synthetic methods have increasingly relied on transition-metal catalysis to construct the cinnoline scaffold with high efficiency and regioselectivity. mdpi.com Palladium and copper catalysts have been particularly prominent in these developments.

Palladium-catalyzed annulation reactions provide a powerful tool for the synthesis of quinolines and related heterocycles, and these principles can be extended to cinnolines. nih.govorganic-chemistry.orgacs.org These reactions often involve the oxidative cyclization of substrates like o-vinylanilines with alkynes. organic-chemistry.org While direct application to cinnoline synthesis from analogous nitrogen-containing precursors is less common, the underlying principles of C-C and C-N bond formation via palladium catalysis are highly relevant. For instance, palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines has been used to synthesize fused tricyclic quinolones, showcasing the potential of such strategies for complex heterocyclic synthesis. rsc.org

Copper-catalyzed C-H functionalization and annulation strategies have also emerged as a significant route to cinnolines. nih.govthieme-connect.com Ge's group reported a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones to form cinnolines. nih.gov This method takes advantage of a dehydrogenative coupling of two C-H bonds, avoiding the need for pre-functionalized substrates. thieme-connect.com Another approach involves the copper-catalyzed aerobic annulation involving a dehydrogenative amination to afford cinnolines. nih.gov

CatalystReaction TypeStarting MaterialsKey Features
PalladiumOxidative Annulationo-alkenylanilines, alkynesConstruction of 2,3-disubstituted quinolines, applicable to N-heterocycles. nih.govorganic-chemistry.org
CopperAerobic Dehydrogenative CyclizationN-methyl-N-phenylhydrazonesAvoids pre-functionalized substrates, proceeds via C-H activation. nih.govthieme-connect.com
CopperAerobic AnnulationNot specifiedDehydrogenative amination. nih.gov

Targeted Synthesis of 4-Aminocinnolines

Once the cinnoline ring system is established, the introduction of the amino group at the C4 position is a crucial step in the synthesis of this compound.

The most common and direct method for introducing an amino group at the C4 position of a cinnoline ring is through nucleophilic aromatic substitution (SNAr) of a 4-halocinnoline precursor, typically 4-chlorocinnoline (B183215). ijper.orgrsc.org The electron-withdrawing nature of the pyridazine ring activates the C4 position towards nucleophilic attack.

To synthesize this compound, a 4-chloro-6-methylcinnoline precursor would be required. This intermediate could be synthesized from a corresponding 6-methylcinnolin-4(1H)-one by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). rsc.org The subsequent reaction of 4-chloro-6-methylcinnoline with methylamine (B109427) would then yield the target compound, this compound.

The reaction conditions for such aminations can vary, but they often involve heating the 4-chlorocinnoline with the desired amine in a suitable solvent, sometimes in the presence of a base. ijper.org

PrecursorReagentProductReference
4-Chlorocinnoline-3-carbonitrileHydrazine2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines rsc.org
4-ChloroquinazolinePyrrolidine4-Pyrrolidinylquinazoline researchgate.net
6,7-methylenedioxy-4-cinnolinePCl₅, PCl₃ then primary alkylamine4-alkylamino-6,7-methylenedioxycinnolines ijper.org

Regioselectivity is a critical consideration in the synthesis of substituted cinnolines, particularly when the benzene ring of the precursor is itself substituted. researchgate.net The directing effects of the substituents on the aromatic ring will influence the position of cyclization in classical methods. For instance, in the synthesis of a 6-methylcinnoline (B1503175) derivative, the starting material would need to be a 4-methyl-substituted phenyl precursor to ensure the methyl group is located at the desired position in the final product.

In modern transition-metal-catalyzed C-H activation/annulation reactions, regioselectivity is often controlled by the directing group on the substrate and the nature of the catalyst. mdpi.com For example, rhodium(III)-catalyzed C-H activation/annulation reactions have been shown to proceed with high regioselectivity. While not directly applied to this compound, these methods highlight the importance of catalyst and substrate design in achieving the desired substitution pattern. The choice of synthetic route must therefore carefully consider the desired substitution pattern to control the regiochemical outcome. researchgate.net

Synthetic Approaches for this compound and Analogues

The synthesis of the specific compound this compound involves the strategic introduction of two distinct methyl groups onto the cinnolin-4-amine (B87092) scaffold: one on the exocyclic amine (N-methylation) and one on the benzene ring portion of the heterocycle (C6-methylation). The following sections detail established chemical strategies for achieving this substitution pattern.

The introduction of a methyl group onto the nitrogen atom of the 4-amino group can be accomplished through several well-established methods. These strategies can be broadly categorized into two main approaches: direct methylation of a primary amine or nucleophilic substitution using methylamine on a suitable cinnoline precursor.

One primary route involves a Nucleophilic Aromatic Substitution (NAS) reaction. This method typically starts with a 4-halocinnoline, such as 4-chlorocinnoline, as the substrate. The electron-deficient nature of the cinnoline ring system, caused by the two nitrogen atoms, facilitates nucleophilic attack at the C4 position. masterorganicchemistry.comyoutube.com The reaction with methylamine displaces the halide leaving group to form the N-methylated product. The rate and success of this reaction are enhanced by the inherent electrophilicity of the carbon attached to the leaving group. youtube.comyoutube.com

Alternatively, if cinnolin-4-amine is already formed, direct N-methylation can be achieved. Modern synthetic chemistry offers several reagents for this transformation, often utilizing C1 sources like methanol (B129727) or formaldehyde (B43269) derivatives under catalytic conditions. These methods are often preferred for their efficiency and selectivity.

Key methodologies for the N-methylation of aromatic amines include:

Reductive Amination: Using formaldehyde in the presence of a reducing agent. The Eschweiler-Clarke reaction is a classic example, though modern variations use other reductants.

Catalytic Methylation with Methanol: Methanol can serve as a green and cost-effective methylating agent in the presence of transition-metal catalysts, such as those based on Iridium or Ruthenium. rsc.orgacs.org

Copper-Catalyzed Methylation: Copper hydride (CuH) complexes have been shown to effectively catalyze the N-methylation of aromatic amines using paraformaldehyde as the C1 source under mild conditions. nih.gov

Formic Acid-Based Methylation: A metal-free approach involves heating the aromatic amine with a mixture of formic acid and triethylamine (B128534) in a solvent like dimethylsulfoxide (DMSO). google.com

The selection of a specific method depends on the substrate's functional group tolerance, desired yield, and scalability.

Table 1: Selected Methods for N-Methylation of Aromatic Amines

Methylating Agent Catalyst / Reagents Key Features
Methanol Iridium (Ir) or Ruthenium (Ru) complexes Green methylating agent, good yields. rsc.orgacs.org
Paraformaldehyde Copper Hydride (CuH) complexes Mild reaction conditions, high efficiency. nih.gov
Formic Acid Triethylamine Metal-free conditions, simple operation. google.com

Direct C-H methylation of a pre-formed cinnoline ring at the C6 position is synthetically challenging. Therefore, the most common and reliable strategy is to construct the cinnoline heterocycle from a benzene-ring precursor that already contains the methyl group at the required position.

The synthesis of the 6-methylcinnoline core typically begins with a correspondingly substituted aniline. For 6-methylcinnoline, the logical starting material is 4-methylaniline (p-toluidine). Several classical cinnoline synthesis reactions can be adapted for this purpose, most notably the Richter synthesis or related cyclization pathways.

A general sequence for this approach is as follows:

Diazotization: The primary aromatic amine (4-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Cyclization: The resulting diazonium salt is then induced to cyclize. The specific conditions and reagents used in this step determine the final substitution pattern on the pyridazine portion of the cinnoline ring. This approach ensures that the methyl group is unambiguously positioned at C6 of the final heterocyclic product.

This "precursor" strategy is a cornerstone of heterocyclic chemistry, as it leverages the wide availability of substituted anilines to create a diverse range of functionalized heterocycles. pnrjournal.com This principle is broadly applied in the synthesis of related N-heterocycles like quinolines, where substituted anilines are routinely used to generate derivatives with specific substitution patterns on the benzene ring. researchgate.net

Green Chemistry Principles in Cinnoline Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. The focus is on developing methods that are more sustainable, safer, and more efficient, minimizing waste and avoiding hazardous materials.

The synthesis of cinnoline derivatives has benefited from the application of green chemistry principles, particularly through the use of sustainable energy sources and the development of synthetic routes that avoid toxic heavy metals.

Microwave-Assisted Synthesis: One of the most impactful green technologies in organic synthesis is the use of microwave irradiation as an energy source. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. bohrium.comeurekaselect.com This efficiency gain is attributed to the rapid, uniform heating of the reaction mixture. The synthesis of polyfunctionally substituted cinnolines has been successfully achieved with high yields (86-93%) in as little as 20 minutes using controlled microwave heating. researchgate.net This technique has been applied to a wide variety of N-heterocycles, including quinolines, isoquinolines, and quinoxalines, demonstrating its broad utility. nih.gov

Transition-Metal-Free Synthesis: A major goal of green chemistry is to reduce reliance on transition-metal catalysts (e.g., Palladium, Ruthenium, Copper), which can be costly, toxic, and difficult to remove completely from the final product. frontiersin.org The development of metal-free synthetic protocols is therefore highly desirable, particularly in the pharmaceutical industry. nih.gov While many traditional cross-coupling and amination reactions rely on such catalysts, significant progress has been made in developing alternatives for the synthesis of N-heterocycles. rsc.orgrsc.org These methods often employ readily available, non-toxic catalysts such as molecular iodine or Brønsted acids, or they proceed through electrochemically driven reactions that use clean electricity as the "reagent". frontiersin.orgorganic-chemistry.org For related heterocycles like quinolines, numerous metal-free synthetic methods have been established, including variations on classical named reactions like the Skraup and Doebner-Von Miller syntheses that avoid harsh metal oxidants. mdpi.com The continued development of such strategies for cinnoline synthesis is an active area of research.

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Cinnolin-4-amine
4-Chlorocinnoline
4-Methylaniline (p-Toluidine)
Quinoline (B57606)
Isoquinoline

Advanced Spectroscopic and Structural Characterization Techniques for Cinnoline 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For N,6-Dimethylcinnolin-4-amine, both ¹H and ¹³C NMR would provide crucial information about its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count).

Expected ¹H NMR Data:

Aromatic Protons: The protons on the cinnoline (B1195905) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific shifts and coupling constants (J-values) would confirm their relative positions (ortho, meta, para).

N-Methyl Protons: The protons of the methyl group attached to the amine nitrogen (N-CH₃) would likely appear as a singlet in the upfield region of the spectrum.

C6-Methyl Protons: The protons of the methyl group at the C6 position of the cinnoline ring would also produce a singlet, likely in the aromatic methyl region (δ 2.0-2.5 ppm).

Amine Proton (N-H): If the amine is secondary (N-H), a broad singlet may be observed, the chemical shift of which can be concentration and solvent dependent. For a tertiary N,N-dimethylamino group, this peak would be absent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Aromatic Carbons: The carbon atoms of the bicyclic cinnoline core would resonate in the downfield region (typically δ 110-160 ppm). Quaternary carbons would generally show weaker signals compared to protonated carbons.

Methyl Carbons: The carbon signals for the N-methyl and C6-methyl groups would appear in the upfield region of the spectrum (typically δ 15-40 ppm).

An interactive table summarizing hypothetical, but expected, NMR data is presented below.

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Multiplicity (¹H NMR)
Aromatic CH7.0 - 9.0110 - 140d, t, dd
Quaternary C-140 - 160-
N-CH₃~3.0~40s
C6-CH₃~2.5~20s
NHVariable, broad-s (broad)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, which would likely produce a prominent protonated molecular ion [M+H]⁺.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the [M+H]⁺ ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁N₃).

Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules or radicals from the parent ion. Common fragmentation pathways for related amine compounds include α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. youtube.com The fragmentation of the cinnoline ring itself would also produce diagnostic ions.

Ion m/z (Expected) Description
[M+H]⁺174.1026Protonated molecular ion
FragmentsVariesResulting from cleavage of the dimethylamino group and/or the cinnoline ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy:

N-H Stretch: For a secondary amine, a characteristic stretching vibration would be expected in the range of 3300-3500 cm⁻¹. orgchemboulder.com This band would be absent for a tertiary amine.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the aromatic cinnoline ring system would be found in the 1400-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, which can be useful for confirming the structure of the cinnoline core.

Functional Group Expected FT-IR Absorption (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=N, C=C Stretch (aromatic)1400 - 1650
C-N Stretch (aromatic amine)1250 - 1335

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value of this compound would depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. Visualization can be achieved using UV light or specific staining reagents for amines. illinois.edufujifilm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. An HPLC method, likely using a reversed-phase column, would be developed to separate this compound from any impurities. thermofisher.commdpi.com The coupled mass spectrometer would confirm the identity of the peak corresponding to the target compound by its mass-to-charge ratio, providing a highly accurate assessment of purity.

Technique Purpose Key Parameters
TLCPurity check, reaction monitoringStationary phase, mobile phase, Rf value
HPLCPurity assessment, quantificationColumn type, mobile phase, retention time
LC-MSPurity confirmation, identificationRetention time, mass spectrum

Structure Activity Relationship Sar Studies of Cinnoline 4 Amine Scaffolds

Influence of Substituents on Biological Activity Profiles

Methylation of the exocyclic amine at the C4 position introduces significant changes to the molecule's properties. N-methylation can influence a compound's biological activity by altering its basicity, lipophilicity, hydrogen bonding capacity, and metabolic stability. While specific SAR studies detailing the direct impact of N-methylation on N,6-Dimethylcinnolin-4-amine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several potential outcomes.

For instance, the conversion of a primary amine (-NH₂) to a secondary amine (-NHCH₃) can affect its role as a hydrogen bond donor, which may be critical for binding to a specific biological target. In some contexts, N-alkylation has been shown to be compatible with or even enhance biological activity. An example from the broader class of cinnoline (B1195905) derivatives is "Amino dimethyl ethyl cinnoline Dimethyl amine 4-carboxylate," which has demonstrated antifungal activity, indicating that substitution on the amine nitrogen can be favorable. pnrjournal.com The precise effect, whether beneficial or detrimental, is highly dependent on the specific target protein's active site topology.

Table 1: Potential Effects of N-Methylation at the 4-Amine Position

Molecular Property Effect of N-Methylation Potential Biological Consequence
Basicity (pKa) Generally slight increase Altered ionization state at physiological pH, affecting solubility and receptor interaction.
Lipophilicity (LogP) Increase Enhanced ability to cross cell membranes, potentially altering pharmacokinetics.
Hydrogen Bonding Reduced H-bond donor capacity (from 2 donors to 1) May weaken or alter binding affinity to target enzymes or receptors.
Steric Profile Increased bulk May introduce steric hindrance or improve van der Waals interactions within a binding pocket.

| Metabolic Stability | Potential for altered metabolism (e.g., N-dealkylation) | Can influence the compound's half-life and duration of action. |

The 6-position of the cinnoline ring is a common site for substitution, and the nature of the group at this position significantly modulates biological activity. The presence of a methyl group (-CH₃) at C6 in this compound contributes to the molecule's profile through both steric and electronic effects.

Compared to an unsubstituted cinnoline, the 6-methyl group adds bulk and increases lipophilicity. Studies on related cinnoline scaffolds have shown that this position is sensitive to substitution. For example, derivatives with halogen atoms (e.g., chloro) or sulphonamide moieties at the 6-position have demonstrated potent antimicrobial and anti-inflammatory activities. nih.govnih.gov Specifically, a compound identified as 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was found to be a highly potent agent against M. tuberculosis and various fungi. nih.gov This highlights the importance of the 6-position for tuning the biological effects of the cinnoline core. The methyl group, being a small, lipophilic, and weakly electron-donating group, would therefore be expected to confer a distinct activity profile compared to more polar or electron-withdrawing groups at the same position.

Beyond the specific substitutions in this compound, a wide range of modifications to the cinnoline ring system have been investigated to establish a broader SAR. These studies reveal that the biological activity of cinnoline derivatives can be finely tuned.

Halogenation: The introduction of halogens, such as chlorine or fluorine, at positions like C6 or C7, often leads to enhanced antimicrobial activity. nih.gov For instance, 7-chloro substituted 4-aminocinnoline-3-carboxamides have been synthesized and evaluated for their biological potential. pnrjournal.com

Sulphonamides: The incorporation of a sulphonamide group, particularly at the 6-position, has been shown to yield compounds with significant antibacterial and antifungal properties. nih.gov

Heterocyclic Rings: Attaching other heterocyclic systems, such as pyrazole, piperazine, or pyrazoline, to the cinnoline core can result in compounds with diverse pharmacological activities, including anti-inflammatory and antitumor effects. nih.govmdpi.com

Electron-Donating vs. Withdrawing Groups: In pyrazolo[4,3-c]cinnoline derivatives, it was found that compounds with electron-donating groups on an attached benzoyl ring had higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov

These findings underscore that the cinnoline ring is a versatile scaffold where modifications at multiple positions can systematically alter the resulting biological activity.

Conformational Analysis and Prototropic Equilibrium Studies in Cinnoline Amines

The three-dimensional shape (conformation) and the potential for proton migration (prototropic tautomerism) are critical factors influencing how cinnoline amines interact with biological systems. For 4-aminocinnoline derivatives, the equilibrium between the amino and the corresponding imino tautomer is a key consideration.

The 4-aminocinnoline structure can theoretically exist in equilibrium with its 1,4-dihydro-4-iminocinnoline tautomer. While a-aminoquinoline, an isosteric relative, has been suggested to exist predominantly in the imino form in solution, this is a subject of ongoing investigation for many heteroaromatic amines. The specific substitution pattern, solvent, and pH can influence the position of this equilibrium.

Furthermore, studies on fluorescent cinnoline-4-amine derivatives have revealed the occurrence of excited-state intermolecular proton transfer (ESPT). mdpi.com This phenomenon, where a proton is transferred between molecules upon photoexcitation, is a dynamic form of prototropy and indicates the scaffold's ability to engage in proton exchange, a process that can be relevant for interactions with enzyme active sites. The specific conformation adopted by the N,6-dimethyl derivative, including the orientation of the 4-amino group relative to the ring system, will dictate its ability to participate in such equilibria and form key interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mdpi.com For complex scaffolds like cinnoline, QSAR is an invaluable tool for rational drug design.

To build predictive QSAR models for cinnoline-4-amine derivatives, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, including its steric, electronic, and hydrophobic properties. Common three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. nih.gov

These models generate 3D contour maps that visualize the regions around the molecule where specific properties are predicted to enhance or diminish biological activity.

Steric Descriptors: These describe the size and shape of the molecule. CoMFA/CoMSIA maps might indicate regions where bulky substituents are favored (e.g., green contours) or disfavored (e.g., yellow contours) for optimal activity.

Electrostatic Descriptors: These relate to the distribution of charge in the molecule. Maps can highlight areas where positive charge (blue contours) or negative charge (red contours) is beneficial for interacting with a target.

Hydrophobic Descriptors: These quantify the molecule's water-repelling character, which is crucial for membrane permeability and binding in hydrophobic pockets.

Hydrogen Bond Donor/Acceptor Fields: These descriptors identify regions where hydrogen bond donors or acceptors on the molecule are important for activity.

While a specific QSAR model for this compound is not available, studies on related heterocyclic systems like quinazolines and other cinnolines have successfully used these techniques. nih.govresearchgate.net Such models have demonstrated good statistical and predictive power, enabling the design of new derivatives with improved potency against various targets, including bacteria and cancer cells. nih.govmdpi.com

Table 2: Common Descriptors in QSAR Models for Heterocyclic Compounds

Descriptor Type Example Relevance to Biological Activity
Topological Radius of Gyration Describes molecular size and branching, affecting how the molecule fits into a binding site.
Electronic Atomic Polarizability Relates to the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions.
Hydrophobic AlogP98 (Calculated LogP) Predicts the partitioning between aqueous and lipid phases, impacting cell penetration and hydrophobic interactions.

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Provides a 3D map of favorable and unfavorable regions for specific physicochemical properties around the molecular scaffold. |

By applying these computational approaches, researchers can prioritize the synthesis of novel cinnoline-4-amine analogues with a higher probability of possessing desired biological activities.

Mechanistic Studies and Molecular Interactions

Enzyme Assays for Direct Target Validation (e.g., DHFR Inhibition):No enzyme assay data, including for DHFR inhibition, was found for N,6-Dimethylcinnolin-4-amine.

Without any specific research data on this compound, a scientifically accurate and informative article that adheres to the user's detailed outline cannot be constructed. Further research would be required to investigate the properties and interactions of this compound.

Future Perspectives and Research Directions for Cinnoline 4 Amine Compounds

Rational Design and Synthesis of Novel N,6-Dimethylcinnolin-4-amine Analogues

The rational design of novel analogues based on the this compound scaffold is a cornerstone of future research, aimed at optimizing potency, selectivity, and pharmacokinetic properties. This approach involves the strategic modification of the parent molecule to enhance its interaction with biological targets. Key strategies include bioisosteric replacement, structure-based design, and functional group modification. nih.govnih.gov

Researchers can synthesize a library of analogues by introducing various substituents at different positions of the cinnoline (B1195905) ring. For instance, modifying the methyl groups at the N and 6 positions or introducing different functional groups at the 4-amine position can significantly alter the compound's biological activity. The synthesis of 6-halogen substituted cinnoline-4-amines, for example, provides a versatile intermediate for further modifications through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties. mdpi.com

The process of analogue design is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological efficacy. By systematically altering the structure of this compound and evaluating the pharmacological effects of the resulting analogues, researchers can identify key structural features responsible for desired therapeutic actions. nih.gov This iterative process of design, synthesis, and testing is fundamental to developing lead compounds with improved therapeutic profiles. nih.gov

Table 1: Strategies for Analogue Design

Design Strategy Description Example Application for this compound
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to enhance activity or reduce toxicity. Replacing the methyl group at the 6-position with a chloro or methoxy (B1213986) group.
Structure-Based Design Using the 3D structure of a biological target to design molecules that fit and bind with high affinity. If the target is a kinase, designing analogues that form specific hydrogen bonds with the ATP-binding site.
Functional Group Modification Altering or adding functional groups to modulate properties like solubility, stability, and receptor binding. Modifying the 4-amine group to form amides or sulfonamides to explore new interactions with target proteins. nih.gov

| Scaffold Hopping | Replacing the core cinnoline structure with a different heterocycle while maintaining key binding interactions. | Exploring quinazoline (B50416) or phthalazine (B143731) cores as alternatives to the cinnoline ring. nih.govnih.gov |

Exploration of Diverse Pharmacological Targets for Cinnoline Derivatives

The cinnoline scaffold is recognized for its chemical versatility, enabling it to interact with a wide spectrum of biological targets. benthamdirect.com Cinnoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. nih.govpnrjournal.com Future research will focus on systematically exploring these activities to identify novel therapeutic applications for compounds like this compound and its analogues.

The anticancer potential of cinnolines is particularly noteworthy, with studies indicating activity against various cancer cell lines. pnrjournal.com The mechanisms of action often involve the inhibition of critical cellular enzymes such as topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival. nih.govpnrjournal.com Similarly, the antimicrobial effects of cinnoline derivatives are of significant interest, especially in the context of rising antibiotic resistance. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govjocpr.com

A key future direction is the elucidation of specific molecular targets for different cinnoline derivatives. Identifying these targets will not only provide a deeper understanding of their mechanism of action but also enable the rational design of more selective and potent therapeutic agents.

Table 2: Investigated Pharmacological Activities and Potential Targets of Cinnoline Derivatives

Pharmacological Activity Potential Molecular Targets Reference
Anticancer Topoisomerase I (TOP1), Bruton tyrosine kinase, CSF-1R nih.govpnrjournal.com
Antibacterial DNA Gyrase Subunit B nih.govjocpr.com
Anti-inflammatory Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4) nih.govpnrjournal.com
Antifungal Not specified nih.gov
Antimalarial Not specified nih.gov

| Anxiolytic / CNS Activities | GABA A Receptors | nih.govpnrjournal.com |

Development of Advanced and Efficient Synthetic Methodologies

Progress in the field of cinnoline-based drug discovery is intrinsically linked to the development of advanced and efficient synthetic methods. While classical approaches to cinnoline synthesis have been established since the 19th century, modern organic chemistry offers a toolkit of more sophisticated and versatile strategies. benthamdirect.comingentaconnect.com

Future research will likely concentrate on developing one-pot syntheses and multi-component reactions to construct complex cinnoline derivatives from simple starting materials with minimal purification steps. researchgate.net The development of catalytic systems that are more sustainable, for example, using earth-abundant metals, is also a significant area of focus. nih.govresearchgate.net These innovations will be crucial for the rapid and cost-effective production of diverse libraries of this compound analogues for pharmacological screening.

Table 3: Modern Synthetic Methods for Cinnoline Derivatives

Synthetic Method Description Advantages
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) that use a metal catalyst to form C-C or C-N bonds. High efficiency, functional group tolerance, and versatility in creating diverse analogues. ijper.orgbenthamdirect.com
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions. Rapid reaction times, higher yields, and improved reaction purity. researchgate.net
Tandem Annulation A sequence of reactions where multiple rings are formed in a single operation. Increased molecular complexity from simple precursors in fewer steps. ijper.org

| C-H Activation | Directly functionalizing carbon-hydrogen bonds. | Atom-economic and allows for novel synthetic pathways without pre-functionalized starting materials. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Cinnoline Research for Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of cinnoline-based compounds. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide their optimization, thereby accelerating the research and development process. nih.govastrazeneca.com

AI algorithms can be employed for a variety of tasks in drug discovery. For instance, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogues, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Table 4: Applications of AI/ML in Cinnoline Drug Discovery

AI/ML Application Description Potential Impact on Cinnoline Research
Virtual Screening Using computational models to screen large libraries of virtual compounds for potential activity against a biological target. Rapidly identifies promising cinnoline analogues for synthesis and testing, saving time and resources. nih.gov
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds. Helps to eliminate candidates with poor drug-like properties early on, reducing late-stage failures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity. Guides the rational design of more potent and selective this compound analogues.

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Proposes new, optimized cinnoline-based scaffolds that may not be conceived through traditional methods. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,6-Dimethylcinnolin-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic aromatic substitution (e.g., using methylamine or dimethylamine with halogenated precursors) is a common approach. Reflux in ethanol/methanol with controlled stoichiometry improves regioselectivity .
  • Optimize temperature (80–120°C) and solvent polarity to minimize side reactions (e.g., over-alkylation).
  • Key Tools : NMR (to track substitution patterns), HPLC (purity assessment), and mass spectrometry (molecular ion confirmation) .

Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is preferred. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and packing motifs .
  • Address challenges like twinning or weak diffraction via high-resolution data collection (synchrotron sources) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methyl group positions and aromatic proton environments.
  • IR : Identify amine N–H stretches (~3300 cm1^{-1}) and C–N vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine vs. methyl derivatives) .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray diffraction data be resolved for this compound derivatives?

  • Methodology :

  • Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, employ dynamic NMR to assess rotational barriers at elevated temperatures .
  • Use computational methods (DFT) to model steric effects and validate experimental observations .

Q. What strategies optimize the regioselectivity of this compound derivatives under varying pH and solvent conditions?

  • Methodology :

  • pH-Dependent Studies : Amine protonation states influence reactivity. Conduct reactions in buffered media (pH 7–10) to stabilize intermediates .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents favor thermodynamic control .

Q. How can computational modeling predict the biological activity or photophysical properties of this compound?

  • Methodology :

  • Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G**) to map HOMO-LUMO gaps and charge distribution .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize experimental testing .

Key Considerations

  • Safety : Follow protocols for handling amines (e.g., PPE, fume hoods) as per SDS guidelines .
  • Data Validation : Cross-validate spectral data with computational predictions to address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.